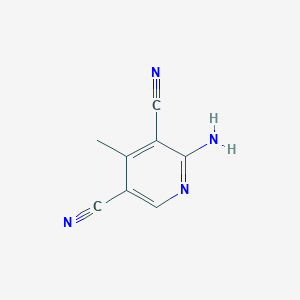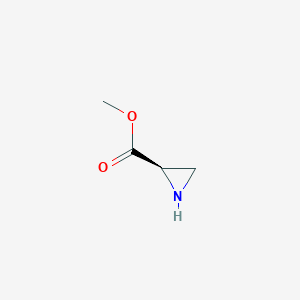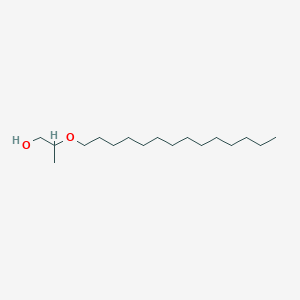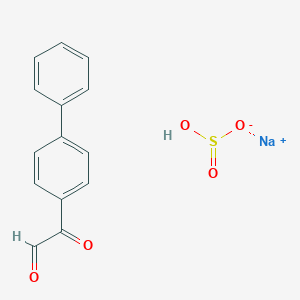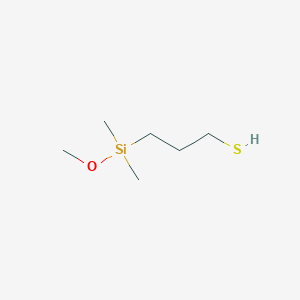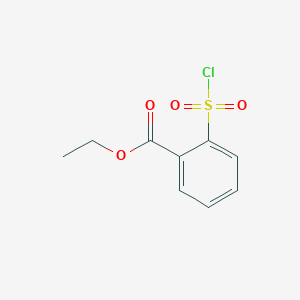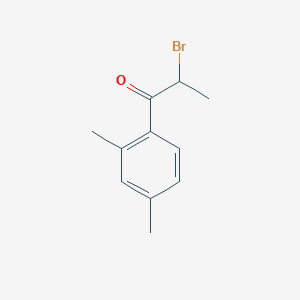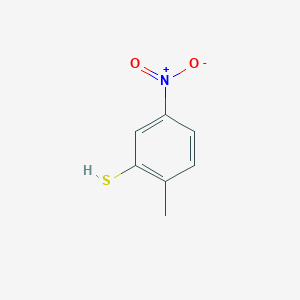
2-Methyl-5-nitrobenzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-nitrobenzenethiol (MNBT) is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. MNBT is a yellow crystalline solid that is soluble in organic solvents and has a distinct odor. The compound is also known as 2-Mercapto-5-nitrotoluene or 2-Methyl-5-nitrobenzene-1-thiol.
Mechanism Of Action
The mechanism of action of MNBT is not well understood. However, it is believed that the compound interacts with thiol groups in proteins and enzymes, leading to changes in their activity and function. MNBT has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.
Biochemical And Physiological Effects
MNBT has been shown to have anti-inflammatory and antioxidant properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species. MNBT has also been shown to protect cells from oxidative stress-induced damage.
Advantages And Limitations For Lab Experiments
MNBT has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it has a high yield. MNBT is also stable under normal laboratory conditions and can be stored for extended periods of time.
However, MNBT also has some limitations for lab experiments. The compound has a low water solubility, which can make it difficult to work with in aqueous solutions. MNBT is also toxic and can be harmful if ingested or inhaled. Therefore, appropriate safety measures should be taken when working with MNBT.
Future Directions
There are several future directions for research on MNBT. One area of research is the development of MNBT-based fluorescent dyes for bioimaging and sensing applications. Another area of research is the synthesis of MNBT-based liquid crystals for display technology and optical communication.
MNBT also has potential applications in the field of medicine. The compound has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease. Further research is needed to explore the potential therapeutic applications of MNBT.
Conclusion:
In conclusion, 2-Methyl-5-nitrobenzenethiol is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. MNBT can be synthesized by the reaction of 2-methyl-5-nitrochlorobenzene with sodium hydrosulfide. The compound has been shown to have anti-inflammatory and antioxidant properties, and it has potential applications in various fields such as catalysis, sensing, and drug delivery. MNBT also has potential applications in the field of medicine. Further research is needed to explore the potential applications of MNBT and to understand its mechanism of action.
Synthesis Methods
MNBT can be synthesized by the reaction of 2-methyl-5-nitrochlorobenzene with sodium hydrosulfide. The reaction takes place in the presence of a catalyst such as copper(II) chloride. The resulting product is then purified through recrystallization. The yield of MNBT is typically around 60-70%.
Scientific Research Applications
MNBT has been extensively used in scientific research for various applications. One of the main applications of MNBT is in the synthesis of thiol-functionalized gold nanoparticles. These nanoparticles have unique optical and electronic properties that make them useful in various fields such as catalysis, sensing, and drug delivery.
Another application of MNBT is in the synthesis of fluorescent dyes. MNBT can be used as a precursor for the synthesis of fluorescent dyes that have high quantum yields and good photostability. These dyes have potential applications in bioimaging and sensing.
MNBT has also been used in the synthesis of liquid crystals. The compound can be used as a mesogen in the synthesis of liquid crystals that have potential applications in display technology and optical communication.
properties
CAS RN |
100960-02-9 |
|---|---|
Product Name |
2-Methyl-5-nitrobenzenethiol |
Molecular Formula |
C7H7NO2S |
Molecular Weight |
169.2 g/mol |
IUPAC Name |
2-methyl-5-nitrobenzenethiol |
InChI |
InChI=1S/C7H7NO2S/c1-5-2-3-6(8(9)10)4-7(5)11/h2-4,11H,1H3 |
InChI Key |
PRVMZPCBBFWMAA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









